4-N-(4-chlorophenyl)pyridine-3,4-diamine
Description
Properties
Molecular Formula |
C11H10ClN3 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C11H10ClN3/c12-8-1-3-9(4-2-8)15-11-5-6-14-7-10(11)13/h1-7H,13H2,(H,14,15) |
InChI Key |
XRAFEHOMXJJZQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=NC=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-N-(4-chlorophenyl)pyridine-3,4-diamine typically involves:
- Nitration or nitro-substitution of a pyridine precursor to introduce nitro groups at the 3 and/or 4 positions.
- Reduction of nitro groups to amino groups to form diaminopyridine intermediates.
- Introduction of the 4-chlorophenyl substituent via nucleophilic substitution or coupling reactions at the nitrogen atom of the pyridine ring.
A key intermediate in many synthetic routes is 3,4-diaminopyridine , which can be functionalized further to introduce the 4-chlorophenyl group.
Stepwise Preparation of 3,4-Diaminopyridine Core
A reliable method for preparing 3,4-diaminopyridine involves three main steps, as detailed in patent CN114315706A:
| Step | Reaction Description | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Nitration: React 4-methoxypyridine with fuming nitric acid in concentrated sulfuric acid to form 4-methoxy-3-nitropyridine | Ice bath at 0°C, dropwise addition, then heating at 70-100°C for 7-24 hours | 125 g isolated from 0.8 L scale |
| 2 | Amination: React 4-methoxy-3-nitropyridine with concentrated ammonia water in an alcohol solvent (methanol, ethanol, or isopropanol) under pressure to form 4-amino-3-nitropyridine | 100-120°C, 5-24 hours in pressure kettle | 100 g isolated |
| 3 | Hydrogenation: Catalytic hydrogenation of 4-amino-3-nitropyridine with palladium-carbon catalyst under hydrogen pressure to yield 3,4-diaminopyridine | 0.3-0.5 MPa H2, 3 hours, methanol solvent | 72 g isolated, 66.9% total yield over 3 steps, purity 99.7% |
This method avoids hazardous reagents such as phosphorus pentachloride and phosphorus oxychloride, improving safety and environmental impact.
Data Table Summarizing Key Preparation Steps
| Step No. | Intermediate/Product | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-Methoxy-3-nitropyridine | Nitration | 4-Methoxypyridine + fuming nitric acid + H2SO4, 0-30°C then 70-100°C | ~95 | - | Controlled addition to prevent over-nitration |
| 2 | 4-Amino-3-nitropyridine | Amination | Concentrated NH3 in methanol/ethanol, 100-120°C, 5-24 h | ~80 | - | Pressure kettle used for ammonia absorption |
| 3 | 3,4-Diaminopyridine | Hydrogenation | Pd/C catalyst, H2 0.3-0.5 MPa, methanol, 3 h | ~75 | 99.7 | Catalytic reduction of nitro to amino |
| 4 | This compound | N-Arylation (inferred) | 3,4-Diaminopyridine + 4-chlorophenyl halide, base, reflux | Variable | - | Adapted from related N-arylation methods |
Chemical Reactions Analysis
Types of Reactions
4-N-(4-chlorophenyl)pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-N-(4-chlorophenyl)pyridine-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-N-(4-chlorophenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Physical and Chemical Properties
- Hydrogen Bonding : The 4-chlorophenyl group in the target compound facilitates stronger hydrogen-bonding interactions compared to analogs like the 4-fluorophenyl derivative, as chlorine’s higher polarizability enhances dipole interactions .
- Solubility : The methoxyethyl-substituted analog (N4-(2-methoxyethyl)pyridine-3,4-diamine) exhibits superior aqueous solubility due to its hydrophilic side chain, whereas the 4-chlorophenyl variant is more lipophilic .
- Thermodynamic Stability : Steric hindrance in the 3-chloro-2-methylphenyl analog reduces crystallinity and melting points compared to the unhindered 4-chlorophenyl derivative .
Q & A
Q. What are the standard synthetic routes for 4-N-(4-chlorophenyl)pyridine-3,4-diamine, and how do reaction conditions influence yield?
A multi-step synthesis typically involves coupling 4-chloroaniline with pyridine derivatives under Buchwald-Hartwig amination conditions. Key steps include:
- Step 1 : Preparation of the pyridine-3,4-diamine precursor via nitration and reduction.
- Step 2 : Palladium-catalyzed cross-coupling with 4-chlorophenylboronic acid .
Yield optimization requires precise control of catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), temperature (80–100°C), and solvent polarity (DMF or toluene). Impurities from incomplete coupling can be minimized using gradient HPLC purification .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : NMR (DMSO-d₆) shows aromatic protons at δ 7.2–8.1 ppm (pyridine and chlorophenyl groups) and NH₂ signals at δ 5.8–6.2 ppm.
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 264.7 (calculated: 264.07) .
- IR : Stretching frequencies for C-Cl (750 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) confirm functional groups .
Q. How does solubility vary across solvents, and what implications does this have for biological assays?
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (25 mg/mL) or ethanol (5 mg/mL). For cell-based assays, DMSO stock solutions (10 mM) are recommended, with final concentrations ≤0.1% to avoid cytotoxicity. Precipitation in aqueous buffers (e.g., PBS) necessitates sonication or co-solvents like PEG-400 .
Advanced Research Questions
Q. How can computational docking elucidate its binding mechanism with kinase targets?
Molecular docking (AutoDock Vina or Schrödinger Suite) predicts binding to ATP pockets of kinases (e.g., EGFR or CDK2). Key interactions:
Q. What strategies resolve contradictions in reported IC₅₀ values across pharmacological studies?
Discrepancies in IC₅₀ (e.g., 50 nM vs. 200 nM for EGFR) may arise from:
- Assay conditions : ATP concentration (1 mM vs. 100 µM) affects competitive inhibition.
- Compound purity : HPLC-MS verification (>95% purity) is critical; impurities like dechlorinated byproducts reduce potency .
Standardized protocols (e.g., Eurofins Panlabs kinase panel) improve reproducibility .
Q. How does structural modification (e.g., substituent variation) influence selectivity across kinase families?
SAR studies reveal:
- 4-Chlorophenyl group : Essential for EGFR selectivity; replacing Cl with F reduces potency by 10-fold.
- Pyridine NH₂ : Methylation abolishes H-bonding, decreasing CDK2 inhibition.
A table summarizing modifications and activity:
| Modification | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| Parent compound | 50 | 500 | 10:1 |
| 4-Fluorophenyl | 550 | 600 | 1.1:1 |
| N-Methylpyridine | >1000 | >1000 | N/A |
Q. What factorial design approaches optimize reaction conditions for scaled synthesis?
A 2³ factorial design evaluates:
- Factors : Catalyst loading (3–7 mol%), temperature (70–110°C), solvent (toluene vs. DMF).
- Response variables : Yield (%) and purity (HPLC area%).
Optimal conditions identified via ANOVA: Pd(OAc)₂ (5 mol%), 90°C, toluene (yield: 78%, purity: 97%) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
